molecular formula C15H23N5O4 B1673678 京都啡肽 CAS No. 70904-56-2

京都啡肽

货号 B1673678
CAS 编号: 70904-56-2
分子量: 337.37 g/mol
InChI 键: JXNRXNCCROJZFB-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kyotorphin (L-tyrosyl-L-arginine) is a neuroactive dipeptide that plays a role in pain regulation in the brain . It was first isolated from bovine brain by Japanese scientists in 1979 . Kyotorphin was named for the site of its discovery, Kyoto, Japan, and because of its morphine-like analgesic activity . It has an analgesic effect, but it does not interact with the opioid receptors . Instead, it acts by releasing met-enkephalin and stabilizing it from degradation .


Synthesis Analysis

Kyotorphin is an endogenous dipeptide and may be formed by the biosynthesis from Tyr and Arg . Efforts have been made to enhance the potency, enzymatic stability, and bioavailability of Kyotorphin through modification with unnatural amino acids . For instance, new analogues of Kyotorphin containing unnatural amino acids: norcanavaine (NCav) and norcanaline (NCan), structural analogues of arginine and ornithine, respectively, have been synthesized .


Molecular Structure Analysis

Molecular mechanics (MM) conformational search has been performed for the molecules of the endogenous dipeptide kyotorphin . The MM-found minimum-energy conformations were further optimized at HF ab initio level (3-21G* basis set) in gas phase and in water medium . In all cases, all the lowest-energy conformations adopt a specific scorpion-like conformation with close proximity between the guanidino and phenolic residues .


Chemical Reactions Analysis

Kyotorphin has been modified with unnatural amino acids to enhance its potency, enzymatic stability, and improve its bioavailability . Four new Kyotorphin analogues containing NCan and NCav were obtained . A correlation between the data from the in vivo test and docking results was found .


Physical And Chemical Properties Analysis

Kyotorphin has a chemical formula of C15H23N5O4 and a molar mass of 337.380 g·mol−1 . It is synthesized in synaptic endings, stored in synaptic vesicles, released at the depolarization of presynaptic membranes, enzymatically inactivated by kyotorphin hydrolase, and interacts with specific kyotorphin receptors on the postsynaptic membrane .

科学研究应用

Analgesic Activity

Kyotorphin, an endogenous neuropeptide composed of L-Tyrosine and L-Arginine, exhibits potent analgesic properties when administered directly to the central nervous system (CNS). Research has focused on enhancing its potency, enzymatic stability, and bioavailability through the modification with unnatural amino acids . Studies have synthesized new kyotorphin analogues and assessed their interactions with the μ-opioid receptor, aiming to increase biological effects and elucidate ligand-receptor interactions .

Anti-biofilm Efficacy

Kyotorphin derivatives have been evaluated for their anti-biofilm efficacy against bacterial and fungal pathogens. The derivatives, such as GABA-KTP-NH2 and Indol-KTP-NH2, have shown effectiveness in hindering biofilm formation in strains like E. coli, S. pneumoniae, and C. krusei. These findings are significant considering the escalating bacterial resistance to antibiotics .

Neurotransmitter Functions

Kyotorphin may act as a neurotransmitter, satisfying criteria such as synthesis in synaptic endings, storage in synaptic vesicles, release upon depolarization of presynaptic membranes, enzymatic inactivation by kyotorphin hydrolase, and interaction with specific kyotorphin receptors on the postsynaptic membrane .

Drug Design and Delivery

Due to its limited ability to cross the blood-brain barrier (BBB), kyotorphin’s systemic administration has limited effects. Research efforts are directed towards overcoming this obstacle to enhance its potential as a drug candidate. This includes the development of kyotorphin derivatives that can effectively traverse the BBB .

Anti-inflammatory Properties

Kyotorphin derivatives have been designed to combine analgesic action with anti-inflammatory properties. For instance, a class of analgesic drugs derived from kyotorphin, which includes C-terminal amidation (KTP-NH2) and N-terminal conjugation to ibuprofen (Ib), has been developed. The Ib moiety enhances the analgesic action of KTP-NH2 .

Molecular Docking and Pharmacological Properties

The modification of kyotorphin with unnatural amino acids has led to the synthesis of new analogues. These analogues have been subjected to molecular docking with the μ-opioid receptor to understand their influence on pharmacological properties. This approach aids in predicting the biological activity of newly synthesized compounds and generating compounds with increased biological effects .

作用机制

Kyotorphin (KTP), an endogenous neuropeptide composed of tyrosine and arginine, has been recognized for its significant analgesic properties . This article will delve into the mechanism of action of Kyotorphin, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Kyotorphin primarily targets the G protein-coupled receptors in the brain . These receptors mediate the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through G_i . It’s also suggested that Kyotorphin interacts with lipopolysaccharide (LPS), contributing to LPS aggregation and subsequent elimination .

Mode of Action

Instead, it induces the release of Met-enkephalin , a potent endogenous opioid peptide . This release is facilitated by the activation of PLC and the inhibition of adenylyl cyclase through G_i, mediated by the specific G protein-coupled receptors .

Biochemical Pathways

Kyotorphin can be formed in the brain by two pathways :

Pharmacokinetics

Kyotorphin is unevenly distributed in the brain, found in high concentrations in the pain pathway . It is subcellularly localized in the synaptosome fraction or nerve-ending particles . The clearance of Kyotorphin is mediated by extracellular peptidases and peptide transporters .

Result of Action

The primary result of Kyotorphin’s action is its potent analgesic effect . This is achieved through the release of Met-enkephalin, which then interacts with opioid receptors to produce analgesia . Additionally, Kyotorphin and its derivatives have been shown to effectively hinder biofilm formation in E. coli, S. pneumoniae, and C. krusei .

Action Environment

The action of Kyotorphin is influenced by the environment within the brain and spinal cord, where it is primarily active . The presence of calcium ions is crucial for the release of Kyotorphin preloaded into the synaptosome . Furthermore, the lipid environment of the brain influences the action of Kyotorphin, particularly its derivatives .

安全和危害

According to the Safety Data Sheet, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Kyotorphin . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRXNCCROJZFB-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221136
Record name Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Kyotorphin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Kyotorphin

CAS RN

70904-56-2
Record name Kyotorphin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70904-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kyotorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KYOTORPHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02N30CW3X0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Kyotorphin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005768
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kyotorphin
Reactant of Route 2
Reactant of Route 2
Kyotorphin
Reactant of Route 3
Reactant of Route 3
Kyotorphin
Reactant of Route 4
Kyotorphin
Reactant of Route 5
Kyotorphin
Reactant of Route 6
Kyotorphin

Q & A

A: [] Kyotorphin (L-Tyrosine-L-Arginine) is believed to exert its analgesic effects primarily by binding to a specific G protein-coupled receptor. [] This binding leads to the activation of phospholipase C (PLC) and the inhibition of adenylyl cyclase through Gi protein. [] The activation of PLC ultimately results in increased intracellular calcium levels, which is thought to trigger the release of Met-enkephalin from neurons. [, ] Leucine-arginine has been identified as a specific antagonist for the Kyotorphin receptor. []

ANone:

  • Spectroscopic data: Studies have utilized fluorescence and infrared spectroscopy to characterize Kyotorphin's behavior in solution and in model membrane systems. [, , ] These studies have revealed information about Kyotorphin's conformational changes, interactions with lipid membranes, and potential for receptor docking.

A: [] Kyotorphin is rapidly degraded by peptidases present in serum and brain tissue, with higher activity observed in the brain. [] This degradation is primarily attributed to aminopeptidases, as evidenced by the strong inhibitory effect of bestatin. []

ANone: Kyotorphin itself is not known to possess catalytic properties or have catalytic applications. Its primary role is as a neuropeptide involved in pain modulation.

A: Yes, [, , ] molecular dynamics simulations and quantum mechanics calculations have been used to investigate Kyotorphin's conformational behavior in different environments, including water and membrane models. [, , ] These studies have provided insights into its interactions with lipid membranes, potential for receptor docking, and pH-dependent conformational changes.

A: * Chirality: D-Kyotorphin, the diastereomer of Kyotorphin, exhibits greater analgesic potency and interacts more strongly with lipid membranes compared to L-Kyotorphin. []* N-terminal Modifications: Adding lipophilic groups like ibuprofen to the N-terminus of Kyotorphin amide (KTP-NH2) can enhance membrane permeability and analgesic efficacy. [] This suggests that increasing lipophilicity at the N-terminus may improve brain targeting. * C-terminal Amidation: Amidated Kyotorphin (KTP-NH2) displays improved analgesic activity compared to its non-amidated counterpart, possibly due to increased stability against enzymatic degradation. []* Analogues with Unnatural Amino Acids: Researchers have synthesized Kyotorphin analogues incorporating unnatural amino acids like norcanaline and norcanavaine to investigate their impact on analgesic activity and stability. []

A: * Enzymatic Degradation: Kyotorphin is rapidly degraded by aminopeptidases in vivo, particularly in the brain. [, ]
Formulation Strategies:
*
Peptidase Inhibitors: Co-administration of peptidase inhibitors like bestatin has been shown to potentiate the analgesic effects of Kyotorphin. []
*
Chemical Modifications:* Structural modifications, such as N-terminal conjugation with lipophilic groups and C-terminal amidation, can enhance stability and improve analgesic efficacy. [, ]

ANone: The provided research articles primarily focus on the biochemical and pharmacological properties of Kyotorphin. Information regarding SHE (Safety, Health, and Environment) regulations is not explicitly discussed.

A:* In vitro: * Met-Enkephalin Release: Kyotorphin stimulates the release of Met-enkephalin from brain and spinal cord slices. [, ] * Receptor Binding: Radioligand binding studies have demonstrated the presence of specific, high-affinity Kyotorphin receptors in rat brain membranes. []* In vivo: * Analgesia: Kyotorphin produces potent, naloxone-reversible analgesia in various animal models of pain, including thermal (hot plate and tail-flick tests) and mechanical (paw pressure test) nociception. [, , , , ] * Anti-Stressor Effects: Kyotorphin and its synthetic analogue D-Kyotorphin have demonstrated potential anti-stress effects in animal models. [, ] They have been shown to attenuate stress-induced analgesia and reduce the release of stress hormones like ACTH and corticosterone. [, ]

ANone: While Kyotorphin is generally considered safe and well-tolerated in animal studies, comprehensive toxicological data is limited. Further research is needed to fully evaluate its long-term safety profile.

ANone: Research on biomarkers specific to Kyotorphin's efficacy or adverse effects is currently limited. Further studies are needed to explore its potential diagnostic applications.

A:* Amino Acid Analysis: This technique is used to determine the amino acid composition of Kyotorphin and its metabolites. [, ]* High-Performance Liquid Chromatography (HPLC): This versatile technique is commonly used to separate, identify, and quantify Kyotorphin in biological samples.
Radioimmunoassay (RIA): RIA methods have been employed to measure Kyotorphin levels in tissues and fluids.* Mass Spectrometry (MS):* MS techniques offer high sensitivity and specificity for the detection and quantification of Kyotorphin and its metabolites.

ANone: The provided research focuses on the biological effects of Kyotorphin. Information regarding its environmental impact and degradation pathways is not available.

ANone: While Kyotorphin is considered soluble in aqueous solutions, detailed studies on its dissolution rate and solubility in various media are limited.

ANone: The provided research primarily focuses on the biological activity and mechanisms of Kyotorphin. Detailed information on the validation of analytical methods is not extensively discussed.

ANone: The research primarily focuses on Kyotorphin's biological activity and mechanisms. Information about quality control and assurance during development, manufacturing, and distribution is not available.

A: [, ] Kyotorphin has been identified as a substrate for the proton-coupled oligopeptide transporter PEPT2. [, ] Inhibition of PEPT2 can lead to increased cerebrospinal fluid (CSF) concentrations and enhanced analgesic effects of Kyotorphin. []

ANone: The provided research does not offer information on Kyotorphin's potential to induce or inhibit drug-metabolizing enzymes.

A: * Biocompatibility: Kyotorphin is generally considered biocompatible, as it is an endogenous peptide found naturally in the brain.* Biodegradability: It is rapidly degraded by aminopeptidases in vivo, indicating its susceptibility to enzymatic breakdown. []

ANone: While several other analgesic peptides exist, no direct substitutes for Kyotorphin are currently available.

ANone: The provided research focuses on the biological activity and mechanisms of Kyotorphin. Information about specific recycling or waste management strategies is not available.

ANone: Research on Kyotorphin is conducted in various academic and research institutions worldwide. Specific databases or resources solely dedicated to Kyotorphin research are not explicitly mentioned in the provided research articles.

A:* 1979: Kyotorphin was first isolated and identified from bovine brain extracts. [, , ]* 1980s - 1990s: Research focused on characterizing its distribution, biosynthesis, metabolism, and pharmacological effects, primarily its analgesic properties.* 2000s - Present: Studies have investigated its structure-activity relationships, developed synthetic analogues, and explored its potential therapeutic applications beyond analgesia.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。